molecular formula C6H6F2N2O B1436786 6-(Difluoromethyl)-2-methylpyrimidin-4-ol CAS No. 1713477-40-7

6-(Difluoromethyl)-2-methylpyrimidin-4-ol

Cat. No. B1436786
M. Wt: 160.12 g/mol
InChI Key: XCSXNMDGSUKSGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds containing the difluoromethyl group has been reported, including the deoxofluorination of aldehydes with SF4, DAST (N,N-diethylaminosulfur trifluoride) and its derivatives .


Chemical Reactions Analysis

The difluoromethylation reactions based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have been studied extensively . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .

Scientific Research Applications

Structural Analysis and Quantum Chemical Insights

6-(Difluoromethyl)-2-methylpyrimidin-4-ol derivatives exhibit a range of non-covalent interactions crucial for their structural stability. Research has demonstrated the importance of various moieties attached to this compound, influencing stability, reactivity, and other properties. Quantum chemical calculations provide insights into the stabilization energies and global reactivity parameters, highlighting the compound's notable stability (Ali et al., 2021).

Pharmaceutical and Explosive Industry Applications

The compound has been recognized for its significance as a precursor in the synthesis of high explosives and medicinal products. The study of process chemistry involving this compound has led to the development of an economic process for its production, ensuring quality without compromise (Patil et al., 2008).

Nonlinear Optical (NLO) Properties and Interactions

The noncovalent interactions and NLO properties of derivatives of 6-(Difluoromethyl)-2-methylpyrimidin-4-ol have been extensively studied. Single crystal analysis and theoretical studies have provided a deep understanding of the intermolecular stabilization and NLO features, presenting promising applications in various scientific domains (Ali et al., 2020).

Anti-tubercular Activity

Compounds derived from 6-(Difluoromethyl)-2-methylpyrimidin-4-ol have shown potential anti-tubercular activity. The structure-activity relationship and molecular docking studies suggest that these compounds might serve as promising agents for further development in anti-tubercular drug discovery (Erkin et al., 2021).

Agricultural Applications

Derivatives of 6-(Difluoromethyl)-2-methylpyrimidin-4-ol have been synthesized and shown to exhibit pronounced stimulating action on plant growth. The range of activities compared to standard growth stimulants indicates their potential utility in agricultural applications (Yengoyan et al., 2020).

properties

IUPAC Name

4-(difluoromethyl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O/c1-3-9-4(6(7)8)2-5(11)10-3/h2,6H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSXNMDGSUKSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Difluoromethyl)-2-methylpyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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